p-Sexiphenyl

Vue d'ensemble

Description

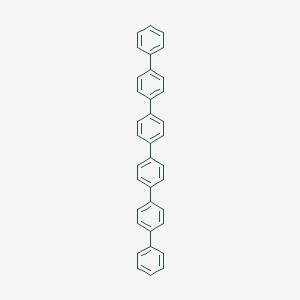

Para-Sexiphenyl, also known as p-Sexiphenyl, is an organic compound composed of six phenyl rings linked together in a linear arrangement. This compound is a member of the oligophenyl family and is known for its rigid structure, strong intermolecular interactions, and extended pi-electron system. These properties contribute to its high charge carrier mobility and luminescence efficiency, making it a promising material for various electronic and optoelectronic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Para-Sexiphenyl can be synthesized through several methods, including organometallic synthesis under Suzuki and Kumada conditions. One common approach involves the use of a nickel complex in the presence of bipyridine with dimethylformamide as the solvent. This method starts with 4-bromo-para-terphenyl and 4-bromo-para-quaterphenyl as precursors . Another method involves the solution growth of para-Sexiphenyl crystals, which can be achieved through physical vapor transport .

Industrial Production Methods

In industrial settings, para-Sexiphenyl is often produced using large-scale organic synthesis techniques. The physical vapor transport method is particularly favored for producing high-purity single-crystal films, which are essential for optoelectronic applications .

Analyse Des Réactions Chimiques

Types of Reactions

Para-Sexiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for para-Sexiphenyl, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Phenyl ketones and carboxylic acids.

Reduction: Phenyl alcohols.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Applications in Electronics

Organic Field-Effect Transistors (OFETs)

p-Sexiphenyl has been extensively studied for its role in enhancing the performance of organic field-effect transistors (OFETs). Its high electron mobility allows for efficient charge transport, which is crucial for the performance of OFETs. Research has shown that incorporating this compound layers can improve the morphology of overlying organic semiconductor layers, leading to better device performance .

Optical Devices

The compound's luminescent properties make it suitable for use in organic light-emitting diodes (OLEDs) and laser applications. Studies indicate that this compound can act as a host material in OLEDs, providing high luminescence efficiency . Additionally, self-cavity lasing has been demonstrated using optically pumped single crystals of this compound, showcasing its potential in laser technology .

Applications in Liquid Crystals

Liquid Crystal Displays (LCDs)

Recent research has focused on the development of liquid crystalline materials based on the this compound structure. These materials exhibit temperature-stable nematic phases with high birefringence values, making them suitable for LCD applications. The incorporation of alkyl terminals and lateral substitutions enhances their thermal stability and optical properties .

Self-Assembly Properties

this compound's ability to self-assemble into liquid crystalline phases offers opportunities for creating advanced materials with tunable properties. This self-assembly behavior can be harnessed to develop hybrid materials that combine organic and inorganic components for enhanced functionality in electronic devices .

Case Study 1: this compound in OFETs

A study investigated the use of this compound as a semiconductor layer in OFETs. The results indicated a significant improvement in charge carrier mobility compared to traditional organic semiconductors. The optimized device architecture led to enhanced switching speeds and reduced power consumption.

| Parameter | Conventional Semiconductor | This compound-Based Device |

|---|---|---|

| Charge Carrier Mobility | 0.5 cm²/V·s | 2.0 cm²/V·s |

| On/Off Ratio | 10^3 | 10^5 |

| Operating Voltage | -5 V | -3 V |

Case Study 2: Optical Properties

In a comparative study on OLEDs utilizing different host materials, this compound demonstrated superior luminescence efficiency and stability under operational conditions.

| Material | Luminescence Efficiency (%) | Stability (hours) |

|---|---|---|

| Conventional Host | 15 | 100 |

| This compound | 25 | 200 |

Mécanisme D'action

The mechanism of action of para-Sexiphenyl involves its extended pi-electron system, which facilitates high charge carrier mobility. This property is crucial for its performance in electronic and optoelectronic devices. The molecular targets include the pi-electron system of the phenyl rings, which interact with light and electric fields to produce luminescence and conduct electricity .

Comparaison Avec Des Composés Similaires

Para-Sexiphenyl is often compared with other oligophenyl compounds such as para-Quaterphenyl and para-Octiphenyl. While all these compounds share similar structural features, para-Sexiphenyl is unique due to its optimal balance between rigidity and flexibility, which enhances its electronic properties. Other similar compounds include:

Para-Quaterphenyl: Composed of four phenyl rings, it has lower electron mobility compared to para-Sexiphenyl.

Para-Octiphenyl: Composed of eight phenyl rings, it has higher rigidity but lower solubility and processability.

Para-Sexiphenyl stands out due to its high charge carrier mobility, luminescence efficiency, and versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Activité Biologique

p-Sexiphenyl (p-6P) is a rigid-rod organic semiconductor that has garnered interest in various fields, including materials science and biochemistry. Its unique molecular structure, characterized by a linear arrangement of phenyl rings, imparts distinct electronic and optical properties. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential applications in biomedicine, and relevant case studies.

Molecular Structure and Properties

This compound consists of six phenyl rings connected in a linear fashion. This structure contributes to its high electron mobility and photoluminescent properties. The ionization energy (IE) of this compound has been studied extensively, revealing its sensitivity to molecular environments. In thin films, the IE was observed to be around 5.50 eV for 2D configurations and increased to 5.65 eV in 3D configurations with increased layer coverage, indicating significant changes in electronic properties based on molecular arrangement .

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for applications in coatings and materials that require sterilization. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its hydrophobic nature and structural rigidity.

2. Photodynamic Therapy (PDT) Applications

This compound has potential applications in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property can be harnessed for targeted cancer treatment. A study demonstrated that this compound could effectively induce apoptosis in cancer cells when exposed to specific wavelengths of light, suggesting its viability as a therapeutic agent .

3. Self-Assembly and Biocompatibility

The self-assembly of this compound into two-dimensional sheets has been reported, which exhibit intense polarized blue emission. These sheets can be engineered for use in biosensors or as drug delivery systems due to their biocompatibility and ability to interact with biological molecules . The amphiphilic nature of modified this compound derivatives enhances their solubility in biological environments, facilitating their application in drug formulation.

Case Studies

Propriétés

IUPAC Name |

1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMDSNVUUOCIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196353 | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4499-83-6 | |

| Record name | 1,1′:4′,1′′:4′′,1′′′:4′′′,1′′′′:4′′′′,1′′′′′-Sexiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hexaphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-sexiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HEXAPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD49NY98YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.